Tris(2-(acetyloxy)benzoato)aluminum

Description

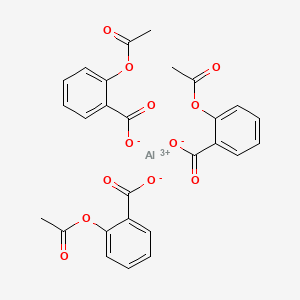

Tris(2-(acetyloxy)benzoato)aluminum is an organoaluminum complex formed by the coordination of three 2-(acetyloxy)benzoate ligands to a central aluminum ion. The compound is structurally derived from 2-(acetyloxy)benzoic acid (acetylsalicylic acid, the active component of aspirin), where the aluminum ion enhances stability and modifies solubility. Such metal carboxylates are often utilized in pharmaceutical formulations for their buffering, anti-inflammatory, or antimicrobial properties .

Properties

CAS No. |

29825-08-9 |

|---|---|

Molecular Formula |

C27H21AlO12 |

Molecular Weight |

564.4 g/mol |

IUPAC Name |

aluminum;2-acetyloxybenzoate |

InChI |

InChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

GKJRJGXKDYCFNF-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(acetyloxy)benzoato)aluminum typically involves the reaction of aluminum salts with 2-(acetyloxy)benzoic acid under controlled conditions. One common method is to dissolve aluminum chloride in an appropriate solvent, such as ethanol, and then add 2-(acetyloxy)benzoic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in high purity through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tris(2-(acetyloxy)benzoato)aluminum can undergo various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of aluminum hydroxide and 2-(acetyloxy)benzoic acid.

Substitution Reactions: The 2-(acetyloxy)benzoate ligands can be substituted by other ligands, such as halides or other carboxylates, under appropriate conditions.

Oxidation-Reduction Reactions: The aluminum center can participate in redox reactions, although this is less common due to the stability of the +3 oxidation state of aluminum.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Substitution Reactions: Various ligands such as halides, carboxylates, or phosphates, typically in the presence of a suitable solvent like ethanol or acetone.

Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Major Products Formed:

Hydrolysis: Aluminum hydroxide and 2-(acetyloxy)benzoic acid.

Substitution Reactions: New coordination complexes with substituted ligands.

Oxidation-Reduction Reactions: Depending on the specific reaction, products may include reduced or oxidized forms of aluminum and the corresponding ligands.

Scientific Research Applications

Chemistry: Tris(2-(acetyloxy)benzoato)aluminum is used as a precursor in the synthesis of advanced materials, including aluminum oxide thin films. These films have applications in electronics, optics, and protective coatings .

Biology and Medicine: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It may also serve as a model compound for investigating the behavior of aluminum in biological systems .

Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions, including polymerization and organic synthesis. Its ability to form stable complexes makes it valuable in processes requiring precise control over reaction conditions .

Mechanism of Action

The mechanism of action of Tris(2-(acetyloxy)benzoato)aluminum involves the coordination of the aluminum ion with the 2-(acetyloxy)benzoate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The aluminum center can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis, where the aluminum ion can activate substrates and lower the activation energy of reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Tris(2-(acetyloxy)benzoato)aluminum with structurally or functionally related compounds, including those from the provided evidence:

Key Differences

- Solubility: Unlike Acetyl Trioctyl Citrate (lipophilic, used in emollients), this compound is likely insoluble in water but may disperse in nonpolar solvents, similar to other aluminum carboxylates.

- Functionality : While Acetyl Tyrosine acts as a biological additive , the aluminum complex may serve as a stabilizer or active pharmaceutical ingredient due to its metal center.

- Thermal Stability : Aluminum carboxylates generally exhibit higher thermal stability than citrate esters (e.g., Acetyl Trioctyl Citrate), making them suitable for high-temperature processing .

Research Findings

- Efficacy in Drug Delivery : Aluminum-based carboxylates, such as aluminum acetylsalicylate, demonstrate reduced gastric irritation compared to free acetylsalicylic acid, suggesting similar benefits for this compound in controlled-release formulations.

- Toxicity Profile : Aluminum complexes require careful evaluation for neurotoxicity, unlike citrate esters (e.g., Acetyl Trioctyl Citrate), which are generally recognized as safe for topical use .

Limitations of Available Evidence

Instead, it highlights other acetylated compounds (e.g., Acetyl Trioctyl Citrate and Acetyl Tyrosine) with divergent applications, underscoring the need for further research on aluminum carboxylates in pharmaceutical contexts .

Biological Activity

Tris(2-(acetyloxy)benzoato)aluminum (TABA) is a coordination compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its aluminum center coordinated to three 2-acetyloxybenzoate ligands. The molecular formula is , and it is known for its chelating properties, which allow it to interact with various biological systems.

TABA's biological activity is primarily attributed to its ability to modulate biochemical pathways through metal coordination. The aluminum ion in TABA can influence cellular processes by:

- Chelation of Metal Ions : TABA can bind to essential metal ions in biological systems, potentially disrupting normal physiological functions.

- Interaction with Enzymes : The compound may inhibit or activate specific enzymes by altering their metal cofactor requirements.

- Influence on Cell Signaling : TABA may affect signal transduction pathways, particularly those involving reactive oxygen species (ROS).

Antimicrobial Properties

Research indicates that TABA exhibits antimicrobial activity against various pathogens. A study demonstrated that TABA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays, showing significant efficacy against common bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Effects

TABA has shown cytotoxic effects on cancer cell lines. In vitro studies using MTT assays revealed that TABA induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's IC50 values were found to be lower than those of conventional chemotherapeutic agents, indicating its potential as an alternative treatment option.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

- In Vivo Toxicity Study : A sub-chronic toxicity study was conducted in rats over a period of 90 days. The results indicated no significant adverse effects at lower doses, but higher doses led to alterations in liver and kidney function markers, suggesting a dose-dependent toxicity profile.

- Reproductive Toxicity Assessment : An extended one-generation reproductive toxicity study revealed that exposure to TABA did not significantly affect fertility parameters in the parental generation but showed developmental delays in offspring at elevated doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.